Methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate
Description
Methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate is a fluorinated heterocyclic compound characterized by a 1,6-dihydropyridine core substituted with a trifluoromethylbenzyl group at position 1 and a methyl ester at position 3 (CAS: Not explicitly provided; referenced in AK Scientific’s catalog) . Its structure (Fig. 1) combines electron-withdrawing (trifluoromethyl) and lipophilic (benzyl) moieties, which are critical in modulating physicochemical properties such as solubility, metabolic stability, and bioavailability. The compound is listed in specialty chemical catalogs (e.g., CymitQuimica and AK Scientific) but is marked as discontinued in some suppliers, suggesting synthesis or demand challenges .
Properties
IUPAC Name |
methyl 6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-22-14(21)11-4-7-13(20)19(9-11)8-10-2-5-12(6-3-10)15(16,17)18/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGGROBXGHKZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)CC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115955 | |
| Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1582770-08-8 | |
| Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1582770-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate (CAS No. 1582770-08-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₅H₁₂F₃NO₃
- Molecular Weight : 311.26 g/mol
- Melting Point : 103–105 °C
- Storage Temperature : Ambient
The biological activity of this compound primarily revolves around its interactions with various biological targets, particularly in the context of metabolic disorders and oxidative stress. Preliminary studies suggest that it may exhibit significant antidiabetic properties through mechanisms such as:
- Alpha-Amylase Inhibition : The compound has shown promising results in inhibiting alpha-amylase, an enzyme crucial for carbohydrate metabolism. The IC₅₀ value was reported at approximately 4.58 µM, indicating potent activity compared to standard drugs like acarbose (IC₅₀ = 1.58 µM) .
Biological Activity Data
The following table summarizes key biological activities and their respective IC₅₀ values for this compound:
| Activity | IC₅₀ Value (µM) | Standard Comparison |
|---|---|---|
| Alpha-Amylase Inhibition | 4.58 | Acarbose (1.58 µM) |
| PTP-1B Inhibition | 0.91 | Ursolic Acid (1.35 µM) |
| Antioxidant Activity (DPPH) | 2.36 | Ascorbic Acid (0.85 µM) |
Antidiabetic Activity
A study evaluated the antidiabetic activity of the compound by measuring its inhibition of alpha-amylase and PTP-1B enzymes, which are pivotal in glucose metabolism and insulin signaling pathways. The results indicated that this compound significantly inhibited both enzymes at varying concentrations, showcasing its potential as a therapeutic agent for diabetes management .
Antioxidant Properties
In addition to its antidiabetic effects, this compound demonstrated notable antioxidant properties through the DPPH assay. The observed IC₅₀ value of 2.36 µM suggests that it can effectively scavenge free radicals, which is critical for mitigating oxidative stress-related damage in cells .
Safety and Toxicity
Toxicological assessments have been conducted to evaluate the safety profile of this compound in experimental models. Acute toxicity studies on albino mice indicated no significant behavioral changes or lethality at administered doses over a period of 72 hours .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound’s structural analogs primarily differ in substituent groups on the pyridine ring and ester/amide functionalities. Below is a comparative analysis based on molecular similarity scores, substituent effects, and available
Table 1: Comparison with Structural Analogues
*Similarity scores derived from structural alignment algorithms ().
Impact of Substituent Modifications
Trifluoromethyl Positioning :
- The target compound’s trifluoromethyl group is para-substituted on the benzyl ring, enhancing steric bulk and electron-withdrawing effects compared to analogs with trifluoromethyl directly on the pyridine core (e.g., Ethyl 6-oxo-2-(trifluoromethyl)-...) . This positioning may influence binding affinity in medicinal chemistry applications.
Ester vs.
Alkyl Ester Chain Length :
- Ethyl ester analogs exhibit higher lipophilicity (logP) compared to the methyl ester variant, which may affect pharmacokinetic profiles such as metabolic stability and tissue distribution .
Preparation Methods
Starting Materials and Core Formation
- The dihydropyridine core is often derived from commercially available pyridine derivatives such as 3-bromo-6-hydroxy-2-methylpyridine or related substituted pyridines.
- For example, compound 2c (a 3,6-dihydropyridine-1-carboxylate derivative) can be synthesized in high yield (~92%) from 3-bromo-6-hydroxy-2-methylpyridine via nucleophilic substitution and subsequent functional group manipulations.
N-Benzylation with 4-(Trifluoromethyl)benzyl Group
- The introduction of the 4-(trifluoromethyl)benzyl substituent at the nitrogen is achieved by N-alkylation using the corresponding benzyl chloride derivative.
- Silver carbonate (Ag2CO3) is commonly employed as a base and catalyst in this alkylation step to facilitate selective N-alkylation under mild conditions, avoiding over-alkylation or ring degradation.
- Reaction conditions typically involve stirring the dihydropyridine intermediate with 4-(trifluoromethyl)benzyl chloride and silver carbonate in toluene or dichloromethane at elevated temperature (~110°C) or room temperature depending on substrate stability.
Suzuki–Miyaura Cross-Coupling (Alternative Route)
- In some synthetic routes, Suzuki–Miyaura cross-coupling is employed to attach aryl substituents to the pyridine ring before or after dihydropyridine formation.
- This involves palladium-catalyzed coupling of boronate esters with aryl bromides or chlorides under basic aqueous-organic conditions (e.g., Pd(PPh3)4, Na2CO3, 1,4-dioxane/water, 90–100°C).
- Although this method is more common for aryl substituents other than trifluoromethylbenzyl, it demonstrates the versatility of the synthetic approach.
Deprotection and Oxidation Steps
- Methyl ethers or Boc protecting groups on the pyridine ring or substituents are removed using Lewis acids such as aluminum chloride (AlCl3) in dichloromethane at room temperature.
- This step also facilitates the formation of the 6-oxo group on the dihydropyridine ring by demethylation or oxidation as required.
- Hydrogenation using Pearlman’s catalyst under high hydrogen pressure may be employed for reduction of intermediates to the desired dihydropyridine oxidation state.
Purification and Characterization
- The final compound is typically purified by column chromatography on silica gel using chloroform/methanol mixtures.
- Characterization includes ^1H-NMR, mass spectrometry (MS), and melting point determination. For example, the product exhibits a melting point of 103–105°C and a molecular ion peak at m/z 339 (M+H)+ consistent with the expected molecular formula C15H12F3NO3.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Core formation | From 3-bromo-6-hydroxy-2-methylpyridine, standard alkylation | ~92 | High yield preparation of dihydropyridine intermediate |
| 2 | N-Benzylation | 4-(trifluoromethyl)benzyl chloride, Ag2CO3, toluene, 110°C or r.t. | 39–94 | Selective N-alkylation with silver carbonate catalyst |
| 3 | Suzuki–Miyaura coupling (optional) | Pd(PPh3)4, Na2CO3, 1,4-dioxane/H2O, 90–100°C | 76–100 | Used for aryl substituent introduction |
| 4 | Deprotection/Oxidation | AlCl3, CH2Cl2, r.t. | 25–74 | Demethylation and formation of 6-oxo group |
| 5 | Hydrogenation (optional) | Pearlman’s catalyst, high H2 pressure | - | Reduction of intermediates to dihydropyridine core |
| 6 | Purification | Silica gel chromatography (CHCl3/MeOH) | - | Final compound isolation and purification |
Research Findings and Considerations
- The use of silver carbonate in N-alkylation provides a mild and efficient method to introduce bulky benzyl groups without ring degradation.
- Suzuki–Miyaura coupling reactions offer flexibility for structural diversification but may require careful control of reaction conditions to avoid side reactions.
- Deprotection with AlCl3 is effective for removing methyl ethers and promoting keto group formation but may lead to moderate yields due to side reactions.
- Hydrogenation steps must be optimized to maintain the dihydropyridine oxidation state and avoid over-reduction.
- The final compound’s purity (typically >97%) and physical properties such as melting point are consistent with literature reports and commercial samples.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this compound?
- Synthesis : The compound can be synthesized via multi-step reactions involving pyridine derivatives and trifluoromethyl-substituted benzyl halides. Key steps include alkylation of the pyridinone core followed by esterification. For example, analogous methods involve using 6-methylpyridin-3-yl methanol derivatives as intermediates, with purification via column chromatography and recrystallization .
- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) to confirm regiochemistry and purity. High-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELX software ) are critical for structural validation.
Q. How can hydrogen bonding patterns in the crystal structure be analyzed?
- Use graph set analysis (as described by Bernstein et al. ) to categorize intermolecular interactions. For example, in related dihydropyridine carboxylates, N–H···O and C–H···O hydrogen bonds stabilize the lattice. Tools like Mercury CSD allow visualization of packing motifs and void analysis.
Q. What experimental conditions are optimal for stability studies?
- Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor stability via HPLC with UV detection. For instance, analogous esters degrade via hydrolysis of the ester group under acidic conditions, requiring storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement be resolved?
- Contradictions in thermal parameters or occupancy may arise from disorder in the trifluoromethyl group or benzyl substituent. Use SHELXL’s PART instruction to model disorder and apply restraints to bond lengths/angles. Validate with R-factor convergence and difference density maps .
Q. What computational strategies predict intermolecular interactions for co-crystallization?
- Apply density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions prone to hydrogen bonding or π-π stacking. Pair with molecular docking (e.g., AutoDock Vina) to screen co-formers like pyridine derivatives. Experimental validation via PXRD and DSC is essential .
Q. How do substituents influence biological activity in structure-activity relationship (SAR) studies?
- The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzyl moiety influences target binding. Test derivatives with modified substituents (e.g., replacing trifluoromethyl with methyl or nitro groups) in enzymatic assays. For example, similar compounds show HIV-1 RT inhibition .
Methodological Notes
- Crystallography : For disordered regions, use SQUEEZE in PLATON to model solvent-accessible voids .
- Synthetic Optimization : Replace traditional column chromatography with preparative HPLC for polar intermediates to improve yield .
- SAR Validation : Cross-validate in silico predictions with in vitro assays (e.g., IC50 determination for enzyme inhibition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
